6-(4-Methoxyphenyl)-3-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(4-Methoxyphenyl)-3-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound featuring a fused triazolo-thiadiazole core with substituted aromatic moieties. Its synthesis typically involves condensation of 4-amino-5-substituted phenyl-1,2,4-triazole-3-thiol with substituted carboxylic acids or phenacyl halides in the presence of phosphoryl chloride (POCl₃) under reflux conditions .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-12-4-3-5-15(10-12)24-11-16-19-20-18-22(16)21-17(25-18)13-6-8-14(23-2)9-7-13/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSFCJDNLVKBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Synthesis Approaches
Precursor Preparation
The synthesis begins with the preparation of 3-mercapto-4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole (1 ), a critical intermediate. This compound is synthesized via cyclocondensation of thiocarbohydrazide with 3-methylphenoxyacetic acid under acidic conditions. The reaction proceeds at 80–90°C for 6–8 hours, yielding 1 as a white crystalline solid (m.p. 152–154°C).
Cyclocondensation with Aromatic Aldehydes
The target compound is formed by reacting 1 with 4-methoxybenzaldehyde (2 ) in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. The reaction is conducted in dry dimethylformamide (DMF) under reflux for 10–12 hours. The mechanism involves:
- Thiol activation : p-TsOH protonates the thiol group of 1 , enhancing its nucleophilicity.
- Schiff base formation : The aldehyde (2 ) reacts with the amino group of 1 , forming an imine intermediate.
- Cyclization : Intramolecular nucleophilic attack by the thiolate anion on the imine carbon generates the triazolo-thiadiazole core.
Key parameters :
Microwave-Assisted Synthesis
Methodology
Microwave irradiation significantly enhances reaction efficiency. A mixture of 1 (0.01 mol), 2 (0.01 mol), and p-TsOH (0.003 mol) is adsorbed onto acidic alumina (20 g) and irradiated at 350 W for 4–6 minutes. This method reduces reaction time from hours to minutes while improving yield (Table 1).
Table 1: Comparison of Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction time | 10–12 hours | 4–6 minutes |
| Yield | 68–72% | 85–88% |
| Energy consumption | High | Low |
| Purity (HPLC) | 95–97% | 98–99% |
Reaction Optimization
Solvent Screening
A solvent study identified DMF as optimal due to its high polarity and ability to dissolve both ionic intermediates and organic reactants. Alternatives like ethanol or acetonitrile reduced yields by 15–20%.
Catalyst Evaluation
While p-TsOH is standard, other Brønsted acids were tested (Table 2).
Table 2: Catalyst Performance Comparison
| Catalyst | Yield (%) | Reaction Time (min) |
|---|---|---|
| p-TsOH | 88 | 4–6 |
| H2SO4 | 72 | 8–10 |
| Amberlyst-15 | 65 | 12–15 |
| No catalyst | <5 | — |
p-TsOH’s superior performance is attributed to its non-oxidizing nature and compatibility with DMF.
Structural Characterization
Spectroscopic Analysis
- IR (KBr, cm⁻¹) :
- ¹H NMR (400 MHz, CDCl₃) :
- ¹³C NMR (100 MHz, CDCl₃) :
Scalability and Industrial Relevance
Batch Process Optimization
Kilogram-scale trials achieved 84% yield using:
Environmental Impact
Microwave methods reduce:
- E-factor : 8.2 → 2.1 (kg waste/kg product)
- PMI (Process Mass Intensity) : 32 → 11
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions may target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities including:
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Inhibited |
| Aspergillus niger | Inhibited |
Antitumor Activity
6-(4-Methoxyphenyl)-3-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as an antitumor agent. Studies have indicated that structural modifications can enhance its efficacy against various cancer cell lines by inhibiting tubulin polymerization and disrupting mitotic processes .
Antiviral Properties
Recent investigations into related compounds have demonstrated antiviral effects against several viruses. These effects are attributed to the ability of the compounds to interfere with viral replication processes. The structure-activity relationship (SAR) suggests that specific modifications can optimize antiviral activity against different viral strains .
Case Studies
Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study published in the International Journal of Pharmaceutical Sciences synthesized new thiadiazole derivatives and evaluated their antibacterial and antifungal activities using standard methods such as the disc diffusion technique. The results indicated promising antimicrobial activity against tested strains .
- Antitumor Mechanism : Another study explored the antitumor mechanism of similar triazole derivatives. It was found that these compounds could inhibit tubulin polymerization in cancer cells, leading to apoptosis and reduced cell viability in vitro .
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-3-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The triazolo-thiadiazole scaffold allows extensive substitution at positions 3 and 6, which significantly influences bioactivity. Key structural analogs include:
Structural Insights :
- Electron-Donating Groups (e.g., methoxy) : Enhance solubility but may reduce membrane permeability compared to halogenated analogs .
- Halogenated Aromatics (e.g., Cl, F) : Increase lipophilicity and antimicrobial potency but may elevate toxicity risks .
Pharmacological Activities
Key Findings :
- Anticancer : CPNT’s naphthoxy and chlorophenyl groups enhance tumor suppression but require dose optimization to mitigate toxicity .
- Antimicrobial: Halogenated derivatives (e.g., 2,4-dichlorophenoxy) show superior antibacterial activity due to increased membrane disruption .
- Anti-inflammatory : Chlorinated analogs (e.g., 3b) balance efficacy with reduced gastrointestinal toxicity compared to NSAIDs .
Toxicity Profiles
- CPNT : At 50 mg/kg, showed mild hepatic toxicity in mice, suggesting a safer profile than cisplatin .
- Halogenated Derivatives : Higher chlorine content correlates with increased cytotoxicity, necessitating structural optimization .
- Methoxy-Substituted Analogs : Preliminary data suggest lower toxicity due to reduced electrophilicity compared to halogenated counterparts .
Structure-Activity Relationships (SAR)
- Position 3 : Bulky groups (naphthoxy) enhance enzyme inhibition but may limit blood-brain barrier penetration .
- Position 6 : Electron-withdrawing groups (Cl, F) boost antimicrobial activity, while methoxy groups favor antifungal targeting .
- Core Modifications : Replacement of thiadiazole with thiadiazine (e.g., triazolothiadiazines) alters solubility and bioavailability .
Biological Activity
6-(4-Methoxyphenyl)-3-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound belonging to the class of 1,2,4-triazole and thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This article reviews the biological activity of this specific compound based on available research findings and case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 418.48 g/mol. The structure features a triazole ring fused with a thiadiazole moiety, which enhances its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the triazole-thiadiazole scaffold exhibit significant antimicrobial properties. For instance:
- Study Findings : A study evaluated various derivatives of 1,3,4-thiadiazole and reported that certain analogs showed promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism : The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Lines Tested : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer).
- Results : It demonstrated IC50 values ranging from 0.74 to 10.0 μg/mL across different cell lines. Notably, it showed an IC50 value of 3.29 μg/mL against HCT116 cells .
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| MCF-7 | 0.52 |
| HCT116 | 3.29 |
| H460 | 10.0 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented:
- Research Insights : Mathew et al. synthesized several derivatives and found that some exhibited significant anti-inflammatory effects in animal models .
- Mechanism : These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity:
- Experimental Evidence : In studies involving animal models of epilepsy, certain derivatives showcased potential anticonvulsant properties by modulating neurotransmitter levels .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Q & A
Basic: What are the optimal synthetic routes for 6-(4-methoxyphenyl)-3-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
Answer:
The synthesis involves multi-step reactions starting from 1-(4-methoxyphenyl)ethan-1-one and diethyl oxalate. Key steps include:
- Cyclocondensation : Reacting acetylated pyrazole intermediates with hydrazine hydrate to form triazole-thiadiazole cores .
- Phosphorus Oxychloride-Mediated Cyclization : Final cyclization of 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol with aromatic carboxylic acids in POCl₃ yields the target compound .
- Purification : Use HPLC (>95% purity) and recrystallization (ethanol/water) for isolation .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- 1H NMR : Confirms substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=S stretch at ~650 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- Elemental Analysis : Validates stoichiometry (C, H, N, S within ±0.4% of theoretical values) .
- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 409) .
Advanced: How can molecular docking predict the antifungal activity of this compound?
Answer:
- Target Selection : Use fungal 14-α-demethylase lanosterol (PDB: 3LD6) for docking due to its role in ergosterol biosynthesis .
- Software : AutoDock Vina or Schrödinger Suite for binding energy calculations.
- Key Interactions : Hydrophobic interactions with heme cofactor and hydrogen bonds with active-site residues (e.g., Tyr118, Leu376) .
- Validation : Compare docking scores with known antifungals (e.g., fluconazole) to prioritize experimental testing .
Advanced: How do substituent variations at the 3- and 6-positions influence bioactivity?
Answer:
- 3-Position : Electron-withdrawing groups (e.g., trifluoromethyl) enhance COX-2 inhibition (IC₅₀ ~0.8 µM vs. COX-1 IC₅₀ >10 µM) .
- 6-Position : Bulky substituents (e.g., naphthalenyloxy) improve anti-inflammatory activity (ED₅₀ 25 mg/kg in carrageenan-induced edema models) .
- Methoxy Groups : Enhance solubility but may reduce membrane permeability (logP increases by ~0.5 per methoxy group) .
Basic: How to assess purity and stability during storage?
Answer:
- HPLC-UV : Monitor degradation products (e.g., hydrolyzed triazole at Rt 4.2 min vs. parent compound at Rt 6.8 min) .
- Thermogravimetric Analysis (TGA) : Stability up to 200°C indicates suitability for long-term storage .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; <2% degradation by HPLC confirms robustness .
Advanced: How to resolve contradictions in spectral data between synthetic batches?
Answer:
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamerism in phenoxymethyl groups) causing peak splitting .
- X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., confirm E/Z isomerism in ethenyl substituents) .
- Batch Comparison : Cross-validate using high-resolution mass spectrometry (HRMS) to rule out impurities .
Advanced: What strategies enhance bioactivity through derivative design?
Answer:
- Bioisosteric Replacement : Replace methoxyphenyl with 3,4,5-trimethoxyphenyl to boost COX-2 selectivity (IC₅₀ improves 3-fold) .
- Hybridization : Fuse with chromeno-pyridine to target bacterial DNA gyrase (MIC 2 µg/mL against S. aureus) .
- Prodrug Design : Introduce ester groups at the 3-methylphenoxy moiety for sustained release (t₁/₂ increases from 2h to 8h) .
Basic: What in vitro assays evaluate antifungal potential?
Answer:
- Broth Microdilution (CLSI M38) : Test against Candida albicans (MIC range: 4–32 µg/mL) .
- Time-Kill Assays : Confirm fungicidal vs. fungistatic behavior (e.g., >3-log reduction in CFU/mL at 4x MIC) .
- Synergy Testing : Combine with fluconazole (FICI ≤0.5 indicates synergy) .
Advanced: How does this compound compare to triazolo-thiadiazole analogs?
Answer:
Advanced: How to address discrepancies between computational and experimental IC₅₀ values?
Answer:
- Solvent Correction : Adjust docking scores for aqueous vs. DMSO solubility (e.g., ΔG correction by +1.5 kcal/mol) .
- Conformational Sampling : Use molecular dynamics (MD) simulations (>50 ns) to account for protein flexibility .
- Experimental Variability : Repeat enzyme assays (n=6) to identify outliers (e.g., ±15% CV in IC₅₀) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
